Product packaging for Benz(a)anthracene, 6,7-dimethyl-(Cat. No.:CAS No. 20627-28-5)

Benz(a)anthracene, 6,7-dimethyl-

Cat. No.: B14709676
CAS No.: 20627-28-5
M. Wt: 256.3 g/mol
InChI Key: WPDOEEIWRBGJOK-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a large group of organic compounds characterized by the presence of multiple fused aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgsigmaaldrich.com As a result, PAHs are widespread environmental contaminants found in the air, water, and soil. nih.govmedicopublication.com The parent compound, benz[a]anthracene, is a four-ring PAH that is considered a probable human carcinogen. wikipedia.org The study of PAHs is of paramount importance due to the carcinogenic and mutagenic properties of many compounds within this class. nih.govmedicopublication.comtandfonline.com The International Agency for Research on Cancer (IARC) has classified several PAHs as known, probable, or possible human carcinogens. nih.gov

Significance of Methylated Benz[a]anthracene Derivatives

The addition of methyl groups to the benz[a]anthracene structure can significantly alter its biological activity. wikipedia.org The position of these methyl groups plays a crucial role in determining the compound's carcinogenic potential. Among the methylated derivatives, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is one of the most extensively studied and potent organ-specific laboratory carcinogens. nih.govscbt.comsigmaaldrich.cn It is widely used as a chemical tool to induce tumors in experimental models, particularly for studying mammary carcinogenesis. sigmaaldrich.comnih.gov

While DMBA is a powerful tumor initiator, other methylated isomers, including 6,7-dimethylbenz[a]anthracene, are also of scientific interest for understanding structure-activity relationships. Research into various monomethylated and dimethylated derivatives helps to elucidate the mechanisms by which these compounds exert their toxic and carcinogenic effects. For instance, studies on different isomers allow scientists to probe how the location of methyl groups influences metabolic activation, DNA adduct formation, and interaction with cellular receptors. nih.govtandfonline.com An improved synthesis for 6,7-dimethylbenz[a]anthracene was reported in 1987, highlighting its availability for research purposes. wikipedia.org

Historical and Current Research Perspectives on Carcinogenic Activity

Historically, research into the carcinogenicity of PAHs dates back to the 18th century with the observation of high scrotum cancer incidence in chimney sweeps. Modern research, beginning in the 20th century, identified specific PAHs as the causative agents. The focus has largely been on understanding how these inert compounds are metabolically activated in the body to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. tandfonline.com

Current research continues to explore the nuanced differences in the carcinogenic activity of various methylated benz[a]anthracene derivatives. While 7,12-dimethylbenz[a]anthracene is a well-established and potent carcinogen used in numerous studies sigmaaldrich.comnih.govscbt.comoup.comnih.gov, detailed public data on the specific carcinogenic activity of 6,7-dimethylbenz[a]anthracene is less prevalent in the scientific literature. The study of isomers like 6,7-dimethylbenz[a]anthracene is valuable for comparative toxicology, which aims to understand why small structural changes can lead to dramatic differences in carcinogenic potency. Research in this area often involves comparing the metabolic pathways and the types of DNA adducts formed by different isomers. nist.gov For example, the metabolism of 7,12-DMBA is known to proceed through the formation of dihydrodiol epoxides, which are ultimate carcinogens. tandfonline.comnist.gov Understanding whether 6,7-dimethylbenz[a]anthracene follows similar or different metabolic routes is key to assessing its potential risk.

Chemical and Physical Properties

The following table summarizes key properties for Benz(a)anthracene (B33201) and its dimethylated derivatives.

PropertyBenz(a)anthracene6,7-dimethylbenz[a]anthracene7,12-dimethylbenz[a]anthracene
Chemical Formula C₁₈H₁₂ wikipedia.orgC₂₀H₁₆ nih.govC₂₀H₁₆ scbt.com
Molar Mass 228.29 g/mol wikipedia.org256.34 g/mol nih.gov256.34 g/mol scbt.com
Appearance White solid wikipedia.orgNot specifiedYellow to greenish-yellow crystals
Melting Point 158 °C wikipedia.orgNot specified122-123 °C scbt.com
Boiling Point 438 °C wikipedia.orgNot specifiedNot specified
CAS Number 56-55-3 wikipedia.org20627-28-5 nih.gov57-97-6 scbt.com

Carcinogenicity Data Comparison

This table provides a comparative overview of the carcinogenic potential of selected benz[a]anthracene derivatives. The Iball index is a relative measure of carcinogenicity based on tumor incidence and latency period.

CompoundCarcinogenic ActivityIball Index (skin painting on mice)
Benz[a]anthracene Weakly active9
7-methylbenz[a]anthracene (B135024) Moderately active21
12-methylbenz[a]anthracene Moderately active29
7,12-dimethylbenz[a]anthracene Highly active138
6,7-dimethylbenz[a]anthracene Data not widely availableData not widely available

Note: Iball index data is compiled from historical studies and serves as a relative comparison. The absence of data for 6,7-dimethylbenz[a]anthracene highlights the need for further research on this specific isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B14709676 Benz(a)anthracene, 6,7-dimethyl- CAS No. 20627-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20627-28-5

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6,7-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)19-12-16-8-3-5-9-17(16)14(2)20(13)19/h3-12H,1-2H3

InChI Key

WPDOEEIWRBGJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C(=C13)C

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization in Research

Advanced Synthetic Routes for Methylated Benz[a]anthracenes

The synthesis of methylated benz[a]anthracenes is a multi-step process that often involves building the complex four-ring structure from simpler precursors. The position of the methyl groups significantly influences the synthetic strategy.

Other related isomers are synthesized through different multi-step strategies. For example, a novel approach to the benz[a]anthracene skeleton involves a sequence of Suzuki-Miyaura coupling, isomerization of an allyl substituent to a styrene, and a final ring-closing metathesis reaction to construct the last benzene (B151609) ring. researchgate.netbeilstein-journals.org

Synthesis of 6,7-Dimethylbenz[a]anthracene and Intermediates tandfonline.com
Compound No.Chemical NameRole in SynthesisReported Yield
16,7-dimethylbenz[a]anthraceneFinal Product76% (from 7d)
7d2-(6,7-Dimethyl-1-naphthylmethyl)benzoic acidPrecursor Acid95% (from ester saponification)
8d1-(2-(6,7-Dimethyl-1-naphthylmethyl)phenyl)ethan-1-onePrecursor Ketone64% (from 7d)

The Suzuki cross-coupling reaction is a versatile and powerful tool for the synthesis of polycyclic aromatic hydrocarbons and their metabolites. acs.orgnih.gov This reaction creates a carbon-carbon bond between an aryl halide and an aryl boronic acid, facilitated by a palladium catalyst. acs.orgresearchgate.net It has been used extensively to generate key biaryl intermediates that can then be further manipulated to form the complex ring systems of PAHs and their oxygenated metabolites, such as diol epoxides. acs.org

Traditionally, these reactions required long periods of heating, sometimes up to 24 hours. acs.org However, the use of microwave irradiation has dramatically accelerated the process. researchgate.netacs.org Research has shown that microwave-assisted Suzuki coupling can give excellent yields of the desired products in as little as 20 minutes, representing a 72-fold increase in the reaction rate compared to thermal methods. acs.org This efficiency is crucial for synthesizing the quantities of metabolites needed for detailed study. acs.orgnih.gov Furthermore, catalysts like the polyurea microencapsulated palladium (Pd EnCat) can be recycled and reused, reducing cost and potential toxicity from palladium leaching. acs.org

Strategies combining Suzuki-Miyaura coupling with other reactions, such as isomerization and ring-closing metathesis, have been successfully employed to construct the benz[a]anthracene skeleton of angucycline derivatives. beilstein-journals.orgbeilstein-journals.org

Dehydrogenation, or aromatization, is a critical final step in many syntheses of benz[a]anthracene and other PAHs, as it converts a saturated or partially saturated ring into a stable aromatic ring. A common challenge is that this step can have low yields. tandfonline.com

One successful strategy to overcome this involves performing the dehydrogenation on an intermediate molecule before the final tetracyclic system is assembled. tandfonline.com Reagents such as sulfur (S), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and palladium on carbon (Pd/C) have been used effectively to create the necessary aromatic naphthalene (B1677914) esters, which are precursors to the final product. tandfonline.com For example, heating a dihydro-intermediate with sulfur is a classic method to achieve aromatization. acs.org In other classical syntheses, such as the Haworth synthesis, dehydrogenation is the final step to produce the fully aromatic anthracene (B1667546) core. youtube.com

Biochemical dehydrogenation is also a known process. Studies have monitored the spectral changes that occur when enzymes, such as arene cis-dihydrodiol dehydrogenase, catalyze the dehydrogenation of dihydrodiol metabolites of benz[a]anthracene. researchgate.net

Spectroscopic and Analytical Techniques for Structural Elucidation of Metabolites and Adducts in Research

Once synthesized or isolated from biological systems, the precise structures of PAH metabolites and their adducts with biological macromolecules like DNA must be determined. This requires powerful analytical techniques capable of providing detailed structural information on complex molecules at low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of chemical compounds, including PAH-DNA adducts. While techniques like ³²P-postlabeling are used to detect and quantify adducts, NMR is essential for characterizing the reference standards needed for such assays. nih.govnih.gov

¹H NMR provides information on the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of the parent compound, benz[a]anthracene, shows a complex pattern of signals for its aromatic protons. nih.gov When methyl groups are added, as in 6,7-dimethylbenz[a]anthracene, or when the molecule forms an adduct with a DNA base, the chemical shifts and coupling constants of the nearby protons change in predictable ways. This allows researchers to determine the exact site of methylation or adduction. For example, NMR was crucial in identifying that the depurinating adducts of 7,12-dimethylbenz[a]anthracene (B13559) (a related isomer) involved the 12-methyl group binding to the N-7 position of adenine (B156593) or guanine (B1146940). nih.gov

Reference ¹H NMR Data for Benz[a]anthracene nih.gov
PropertyValue
Instrument Frequency90 MHz
SolventCDCl₃
Key Chemical Shifts [ppm]9.12, 8.85, 8.82, 8.81, 8.78, 8.75, 8.74, 8.31, 8.15, 8.11, 8.08, 8.07, 8.06, 8.05, 8.04, 8.03, 8.02, 8.00, 7.99, 7.96, 7.95, 7.92, 7.91, 7.87, 7.85, 7.81, 7.77, 7.73, 7.71, 7.68, 7.65, 7.63, 7.61, 7.57, 7.55, 7.53, 7.50, 7.46, 7.42

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. rsc.org When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), it is a cornerstone of metabolite and DNA adduct analysis. rsc.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula. This technique was used to identify metabolites from the bacterial degradation of benz[a]anthracene, such as cis-5,6-BAA-dihydrodiol and trans-10,11-BAA-dihydrodiol. asm.org Similarly, GC-MS has been used to identify metabolites of benz(a)anthracene (B33201) produced by fungi. tandfonline.comtandfonline.com

LC-MS based methods are particularly powerful for analyzing DNA adducts, which are often not volatile enough for GC. nih.gov These methods allow for the detection and structural confirmation of adducts formed in biological systems. For instance, LC-MS/MS can fragment a parent ion (the adduct) into smaller, diagnostic product ions, confirming the link between the hydrocarbon and the nucleobase. frontiersin.org This approach has been instrumental in identifying adducts from various PAHs and is directly applicable to the study of 6,7-dimethylbenz[a]anthracene. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photoproduct Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial tool for identifying the products formed when 6,7-dimethylbenz(a)anthracene is exposed to light. Photo-irradiation of this compound leads to its decomposition and the formation of multiple photoproducts. nih.govdntb.gov.ua The mechanism of photooxidation is thought to involve the generation of singlet oxygen through the photodynamic effect of the parent compound. nih.gov

Researchers have used UV-Vis spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC), to characterize these photoproducts. nih.govresearchgate.net The HPLC profile of photo-oxidized 6,7-dimethylbenz(a)anthracene reveals several distinct products, with the initial points of attack being the 7- and 12-methyl groups. nih.gov

Key photoproducts identified through these analytical methods include:

Benz(a)anthracene-7,12-dione nih.govresearchgate.net

7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz(a)anthracene nih.govnih.govresearchgate.net

7-Hydroxymethyl-12-methylbenz(a)anthracene nih.govnih.govresearchgate.net

12-Hydroxymethyl-7-methylbenz(a)anthracene nih.govnih.govresearchgate.net

7-Formyl-12-methylbenz(a)anthracene nih.gov

12-Formyl-7-methylbenz(a)anthracene nih.gov

12-Hydroxy-12-methyl-7-one derivative of benz(a)anthracene nih.gov

The structures of these compounds have been confirmed by comparing their spectral data with authentic samples or through analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net For instance, the UV-Vis spectra of anthracene and its derivatives typically show characteristic absorption bands that are analyzed to confirm the identity of these photoproducts. researchgate.netijcesen.com

Table 1: Identified Photoproducts of 6,7-Dimethylbenz(a)anthracene

PhotoproductAnalytical Method(s) for IdentificationReference
Benz(a)anthracene-7,12-dioneHPLC, NMR/MS nih.govresearchgate.net
7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz(a)anthraceneHPLC, UV Spectrograms, MS nih.govnih.gov
7-Hydroxymethyl-12-methylbenz(a)anthraceneHPLC, UV Spectrograms, MS, NMR nih.govnih.govresearchgate.net
12-Hydroxymethyl-7-methylbenz(a)anthraceneHPLC, UV Spectrograms, MS, NMR nih.govnih.govresearchgate.net
7-Formyl-12-methylbenz(a)anthraceneHPLC, UV Spectrograms, MS nih.gov
12-Formyl-7-methylbenz(a)anthraceneHPLC, UV Spectrograms, MS nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis of Dihydrodiols

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute stereochemistry of the chiral dihydrodiol metabolites of 6,7-dimethylbenz(a)anthracene. When metabolized by biological systems, such as rat liver microsomes, the compound is converted into several optically active dihydrodiols. nih.govnih.govaacrjournals.org

The absolute configuration of these metabolites is often established by comparing their CD spectra with the spectra of reference dihydrodiols of known absolute stereochemistry. nih.govcapes.gov.br For example, the major enantiomers of the dihydrodiol metabolites of the related compound 7-methylbenz(a)anthracene were determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations using this comparative method. nih.gov

However, the conformation of the dihydrodiol group (quasi-diaxial vs. quasi-diequatorial) can drastically alter the CD Cotton effects, which can complicate direct spectral comparisons. nih.gov In such cases, other methods like the exciton (B1674681) chirality method or comparison with structurally similar bromo-derivatives are employed to assign the correct stereochemistry. nih.gov

In studies of 6,7-dimethylbenz(a)anthracene, CD spectroscopy has been used to:

Determine that the trans-5,6-dihydrodiol metabolite produced by Mycobacterium vanbaalenii PYR-1 is a 100% 5S,6S enantiomer. nih.gov

Assign the 3S,4S configuration to the stereoisomer of the trans-3,4-dihydrodiol that is preferentially oxidized by 3α-hydroxysteroid-dihydrodiol dehydrogenase. nih.gov

Show that the major enantiomer of the 7-hydroxymethyl-12-methylbenz(a)anthracene trans-5,6-dihydrodiol formed by the fungi Syncephalastrum racemosum and Cunninghamella elegans has a 5R,6R absolute stereochemistry, which is different from that observed in mammalian systems. nih.gov

Establish that the 5S,6S-dihydrodiol formed by rat liver microsomes is predominantly derived from a 5R,6S-epoxide intermediate. capes.gov.br

Table 2: Stereochemical Assignments of 6,7-Dimethylbenz(a)anthracene Dihydrodiols using CD Spectroscopy

MetaboliteBiological SystemAssigned Absolute StereochemistryReference
trans-5,6-dihydrodiolMycobacterium vanbaalenii PYR-15S,6S nih.gov
trans-3,4-dihydrodiolRat Liver Cytosol (Enzymatic Oxidation)3S,4S (Preferentially oxidized) nih.gov
7-hydroxymethyl-trans-5,6-dihydrodiolSyncephalastrum racemosum5R,6R (Major enantiomer) nih.gov
7-hydroxymethyl-trans-5,6-dihydrodiolCunninghamella elegans5R,6R (Major enantiomer) nih.gov
5,6-dihydrodiolRat Liver MicrosomesDerived from 5R,6S-epoxide capes.gov.br

Fluorescence Spectroscopy for Investigating Tissue Transformations

Fluorescence spectroscopy serves as a sensitive, non-invasive technique to investigate and distinguish tissue transformations induced by 6,7-dimethylbenz(a)anthracene. The hamster cheek pouch model, where this compound is used to induce oral cancer, is a well-established system for such studies. nih.gov This model allows for the evaluation of early neoplastic growth and mimics the progression of human oral cancer. nih.gov

When tissues from this model are excited with specific wavelengths of light, the resulting fluorescence emission spectra show distinct differences between normal and carcinogen-treated tissues at various stages of carcinogenesis (hyperplasia, papilloma, and carcinoma). nih.govoup.comnih.gov

Key findings from fluorescence spectroscopy studies include:

New Emission Peaks: Transformed tissues exhibit characteristic fluorescence peaks in the 620-630 nm range that are absent in normal tissues. oup.comnih.gov These peaks are attributed to the accumulation of porphyrin compounds in the transformed tissues. oup.comnih.gov

Intensity Changes: The fluorescence intensity at specific wavelengths changes with disease progression. For example, at 405 nm excitation, the intensity at 630 nm significantly increases as the tissue becomes more malignant. oup.comnih.gov Conversely, with 380 nm excitation, the fluorescence intensity of normal tissue is greater than that of abnormal tissues at 380 nm emission, while the opposite is true at 460 nm emission. nih.gov

Fluorescence Ratios: Ratios of fluorescence intensities at different wavelengths can serve as diagnostic markers. A ratio of the fluorescence intensity at 530 nm to that at 630 nm was found to decrease with increasing malignancy. oup.com

Table 3: Fluorescence Characteristics of Tissues Treated with 6,7-Dimethylbenz(a)anthracene (Hamster Cheek Pouch Model)

Tissue StageExcitation Wavelength(s) (nm)Key Spectral FeaturesReference
Normal405, 420Maximum emission at ~450 nm; no significant peak at 620-630 nm. oup.com
Hyperplasia405, 420Maximum intensity around 492 nm; small peak appears around 624 nm. oup.com
Papilloma405, 420Emission peak at 620-630 nm becomes more prominent. oup.comnih.gov
Early Invasive Carcinoma405, 420Maximum emission at 490 nm; distinct peak at 628 nm and a small peak around 684 nm. oup.com
Well-Differentiated Squamous Cell Carcinoma405, 420Prominent peak at 628 nm with another peak around 688 nm. oup.com

Metabolic Activation Pathways and Enzyme Interactions

Role of Cytochrome P450 Enzymes in Metabolic Activation

The Cytochrome P450 (P450) superfamily of heme-containing monooxygenases is central to the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) such as DMBA. pnas.org Specific isoforms within the CYP1 and CYP2 families exhibit distinct catalytic activities towards the DMBA molecule.

CYP1A1 and CYP1B1 are the primary enzymes responsible for metabolically activating DMBA. pnas.org While both are involved, they play distinct and crucial roles in the activation cascade. Studies have shown that CYP1B1, often found in extrahepatic tissues, is particularly effective at metabolizing DMBA and is essential for producing the procarcinogenic 3,4-dihydrodiol as a major metabolite. pnas.org In contrast, CYP1A1, which can be induced to much higher levels in tissues like the liver, also metabolizes DMBA but its role in initiating carcinogenesis appears to be less direct than that of CYP1B1. pnas.orgnih.gov

Further metabolism of the DMBA-3,4-dihydrodiol intermediate also shows isoform specificity. Research using different cell lines has demonstrated that CYP1A1 is primarily responsible for converting the DMBA-3,4-diol to the anti-diol-epoxide (anti-DMBADE), while CYP1B1 predominantly forms the syn-diol-epoxide (syn-DMBADE). nih.gov Both of these diol-epoxides are ultimate carcinogens that can form DNA adducts, but the stereochemistry of the epoxide can influence its biological activity. nih.gov The differential roles of these enzymes highlight their importance in determining the specific metabolic pathway and the ultimate carcinogenic potential of DMBA in various tissues. nih.govnih.gov

Key Roles of CYP1A1 and CYP1B1 in DMBA Metabolism
EnzymePrimary Role in DMBA MetabolismKey Metabolite FormedReference
CYP1B1Initial oxidation of DMBA; conversion of DMBA-3,4-diol to syn-diol-epoxide.DMBA-3,4-dihydrodiol, syn-DMBADE pnas.orgnih.gov
CYP1A1Conversion of DMBA-3,4-diol to anti-diol-epoxide.anti-DMBADE nih.gov

Following the initial oxidation of DMBA by Cytochrome P450 enzymes to form an epoxide, microsomal epoxide hydrolase (mEH or EPHX1) plays a critical role. nih.govoup.com This enzyme catalyzes the hydration of arene oxides to produce less reactive trans-dihydrodiols. oup.com While this function is often part of a detoxification pathway, in the case of DMBA, it is a crucial step in the bioactivation process. oup.com EPHX1 is required for the formation of the DMBA-3,4-dihydrodiol, the precursor to the ultimate carcinogenic diol-epoxides. nih.govnih.gov Studies using EPHX1-null mice have demonstrated that this enzyme is essential for the carcinogenic activity of DMBA, as its absence prevents the formation of the necessary 3,4-diol-1,2-oxide metabolite. nih.govnih.gov This confirms that EPHX1 is a required enzyme for the metabolic activation of DMBA in vivo. nih.gov

While the CYP1 family is paramount, other P450 enzymes may also contribute to the metabolism of PAHs. Human P450s 2A13 and 2A6 are known to activate various procarcinogens, including some PAHs and tobacco-related nitrosamines. nih.gov Research has shown that both CYP2A13 and CYP2A6 can activate certain PAH-diols to genotoxic products. nih.gov Although these enzymes share overlapping substrate specificities, CYP2A13 often exhibits higher catalytic efficiency for certain substrates found in tobacco smoke. researchgate.netmdpi.com However, their specific and primary contribution to the initial metabolic activation of the parent DMBA compound, relative to CYP1A1 and CYP1B1, is less clearly defined in the existing literature. Their main role may lie in the metabolism of subsequent intermediates rather than the parent hydrocarbon.

Formation of Metabolites and Electrophilic Intermediates

The enzymatic actions of P450s and EPHX1 result in a variety of DMBA metabolites. The specific positions on the anthracene (B1667546) ring and the methyl groups that are oxidized determine the biological properties of the resulting compounds.

One of the primary metabolic pathways for DMBA involves the hydroxylation of the methyl groups at positions 7 and 12. core.ac.uk This process, catalyzed by P450 enzymes, leads to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OHM-7-MBA). core.ac.uknih.gov Further hydroxylation can result in the formation of 7,12-di(hydroxymethyl)benz[a]anthracene. nih.gov These hydroxylated metabolites can undergo further biotransformation. For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene can be metabolized to form various dihydrodiols, such as the 3,4-, 8,9-, and 10,11-dihydrodiols. nih.gov These hydroxymethyl derivatives are considered key steps in the metabolic pathway and their subsequent activation can lead to products that bind strongly to DNA. nih.govnih.gov

The formation of dihydrodiols is a central step in the activation of DMBA. P450 enzymes initially form an epoxide on the aromatic ring, which is then hydrolyzed by EPHX1 to a trans-dihydrodiol. oup.com Several dihydrodiol isomers are formed from DMBA, including the 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, and 10,11-dihydrodiol. nih.govresearchgate.net

Major Dihydrodiol Metabolites of DMBA
MetaboliteRegionBiological Activity NotedReference
3,4-dihydrodiolNon-K-RegionProcarcinogenic; precursor to ultimate carcinogen (diol-epoxide) pnas.orgresearchgate.net
8,9-dihydrodiolNon-K-RegionActive in inducing mutations and cell transformation researchgate.net
5,6-dihydrodiolK-RegionInactive in mutagenesis and transformation assays researchgate.net
10,11-dihydrodiolNon-K-RegionInactive in mutagenesis and transformation assays researchgate.net

Generation of Diol Epoxides (e.g., 3,4-dihydrodiol-1,2-epoxide)

A primary pathway for the metabolic activation of 6,7-dimethylbenz(a)anthracene involves its conversion into highly reactive diol epoxides. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, which oxidize the parent compound to an unstable epoxide intermediate. researchgate.net This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. nih.gov

Specifically, the formation of the proximate carcinogen, the 3,4-dihydrodiol, is a critical step. nih.gov This intermediate is further oxidized by CYP enzymes to generate the ultimate carcinogenic metabolite, the 3,4-diol-1,2-epoxide. nih.govnih.gov This "bay-region" diol epoxide is highly electrophilic and can form covalent adducts with cellular macromolecules like DNA. frontierspartnerships.org The formation of these DNA adducts is considered a key event in the initiation of carcinogenesis. drugbank.comosti.gov

Research has shown that both stereoisomeric forms, the syn- and anti-dihydrodiol-epoxides, are formed and contribute substantially to DNA binding in cells. frontierspartnerships.orgnih.gov The relative amounts of these stereoisomers can influence the biological activity of the parent compound. frontierspartnerships.org Studies using inhibitors of epoxide hydrolase, such as 1,1,1-trichloropropene 2,3-oxide, have demonstrated that blocking the formation of the trans-dihydrodiol significantly inhibits the binding of 6,7-dimethylbenz(a)anthracene to DNA, providing strong evidence for the critical role of the diol epoxide pathway in its mechanism of action. drugbank.com The DMBA-trans-3,4-diol has been identified as a major metabolite and is significantly more mutagenic than the parent compound, supporting the hypothesis that its subsequent conversion to a diol-epoxide is a major pathway for mutagenesis. nih.gov

Table 1: Key Enzymes and Metabolites in the Diol Epoxide Pathway

RoleEnzyme/MetaboliteFunction/Characteristic
Initial Oxidation Cytochrome P450 (CYP1A1, CYP1B1)Catalyzes the initial epoxidation of the aromatic ring.
Hydration Microsomal Epoxide Hydrolase (mEH)Converts the initial epoxide to a trans-dihydrodiol.
Proximate Carcinogen 3,4-dihydrodiolThe key intermediate that is further oxidized. nih.gov
Ultimate Carcinogen 3,4-dihydrodiol-1,2-epoxideA highly reactive electrophile that forms DNA adducts. nih.govnih.gov
Stereoisomers syn- and anti-dihydrodiol-epoxidesBoth forms are produced and bind to DNA. nih.gov

One-Electron Oxidation Mechanisms Leading to Radical Cations

An alternative pathway for the metabolic activation of 6,7-dimethylbenz(a)anthracene is through one-electron oxidation to form a radical cation. mdpi.comresearchgate.net This mechanism involves the removal of a single electron from the aromatic system, generating a highly reactive intermediate. nih.gov This process can be catalyzed by enzymes such as peroxidases.

The resulting radical cation is an electrophilic species that can react with cellular nucleophiles, including DNA. nih.govbohrium.com This pathway has been proposed as a model for the metabolic activation of various carcinogenic hydrocarbons. mdpi.comresearchgate.net The formation of benzylic alcohols and meso-aldehydes from the parent compound through a nonenzymatic one-electron oxidation pathway serves as a chemical model supporting this activation step. frontiersin.org However, there is also research suggesting that for benz[a]anthracene and its derivatives, the formation of radical cations is minimal, if it occurs at all. core.ac.ukresearchgate.net Some studies conclude that the carcinogenicity of these compounds is independent of the one-electron oxidation pathway. core.ac.uk

Identification of Quinone and Phenol Metabolites

In addition to diol epoxides and radical cations, the metabolism of 6,7-dimethylbenz(a)anthracene can yield phenol and quinone derivatives. Phenols are monohydroxylated metabolites formed through enzymatic oxidation. These compounds are electrophilic and capable of covalent binding to DNA. Due to their chemical instability, methods have been developed to convert them into more stable methyl ether derivatives for easier identification and analysis. Using such methods, in vitro incubations with rat liver microsomes have led to the identification of 3-hydroxy, 4-hydroxy, and 8-hydroxy derivatives of 6,7-dimethylbenz(a)anthracene.

Quinones can also be formed, for instance, through photo-oxidation, which can serve as a model for metabolic processes. Light irradiation of 6,7-dimethylbenz(a)anthracene has been shown to produce several photoproducts, including benz[a]anthracene-7,12-dione.

Enzymatic Induction and Modulation of Metabolic Processes

Effects of Enzyme Inducers (e.g., Phenobarbital (B1680315), Aroclor) on Metabolic Flux

Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), is also a potent enzyme inducer frequently used in in vitro metabolic activation systems, such as the rat liver S-9 fraction. However, studies have shown that the metabolic profile of 6,7-dimethylbenz(a)anthracene in Aroclor 1254-induced S-9 systems does not perfectly replicate the in vivo situation. The ratio of different DNA adducts, including those derived from the diol-epoxide pathway versus other pathways, can vary depending on the concentration of the substrate relative to the S-9 fraction. This suggests that while such inducers enhance metabolic activity, they may also alter the balance between different activation and detoxification pathways.

Differential Enzyme Activities and Substrate Preferences Across Species

Significant differences in the metabolism of 6,7-dimethylbenz(a)anthracene exist between different species and even between different biological systems within the same species. For example, a comparison of metabolism in a perfused rat liver versus rat liver microsomal preparations revealed distinct metabolite profiles. The intact liver produced mainly polar metabolites, including trans-5,6- and trans-10,11-dihydrodiols. In contrast, the microsomal system generated higher proportions of 7- and 12-hydroxymethyl derivatives and the trans-8,9-dihydrodiol.

Microorganisms also exhibit unique metabolic capabilities. The fungus Cunninghamella elegans metabolizes the compound to major products like trans-8,9-dihydrodiol and trans-3,4-dihydrodiol. In contrast, the bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum primarily produce methyl-hydroxylated metabolites with no dihydrodiols detected. The bacterium Mycobacterium vanbaalenii PYR-1 utilizes both dioxygenase and cytochrome P-450 monooxygenase systems, attacking the C-5 and C-6 positions as well as the methyl group at C-7. These differences highlight the diverse enzymatic strategies employed by different organisms to process this xenobiotic.

Table 2: Comparison of Major Metabolites Across Different Species/Systems

Species/SystemMajor Metabolites Identified
Perfused Rat Liver trans-5,6-dihydrodiol, trans-10,11-dihydrodiol, 7- and 12-hydroxymethyl derivatives.
Rat Liver Microsomes 7- and 12-hydroxymethyl derivatives, 3- and 4-hydroxy derivatives, trans-8,9-dihydrodiol.
Cunninghamella elegans trans-8,9-dihydrodiol, trans-3,4-dihydrodiol.
Pseudomonas aeruginosa Methyl-hydroxylated metabolites.
Mycobacterium vanbaalenii cis-5,6-dihydrodiol, trans-5,6-dihydrodiol, 7-hydroxymethyl-12-methylbenz[a]anthracene.

Microbial Metabolism and Bioremediation Research Implications

Bacteria such as Mycobacterium vanbaalenii PYR-1 are noted for their metabolic versatility in degrading various PAHs. This strain can initiate the degradation of 6,7-dimethylbenz(a)anthracene through both dioxygenation and monooxygenation reactions. Similarly, Pseudomonas aeruginosa can oxidize the methyl groups. The degradation of PAHs like anthracene by Pseudomonas fluorescens has been studied, demonstrating the potential of such bacteria in cleaning contaminated environments. The identification and characterization of these microbial metabolic pathways are crucial for developing effective bioremediation strategies for environments contaminated with this and other carcinogenic PAHs.

No Scientific Data Found for Microbial Metabolism of 6,7-dimethylbenz(a)anthracene

Following a comprehensive search of available scientific literature, no specific data was found regarding the metabolic activation pathways and enzyme interactions of the chemical compound Benz(a)anthracene (B33201), 6,7-dimethyl- by microorganisms, including Mycobacterium vanbaalenii PYR-1. The provided outline, which focuses on regio- and stereoselective metabolism and the potential for enantioselective production of dihydroxylated synthons, could not be addressed for this specific isomer due to the absence of relevant research findings.

Extensive research has been conducted on a related isomer, 7,12-dimethylbenz(a)anthracene (DMBA) . Studies on DMBA have detailed its metabolic pathways in various organisms, including microbial species. This research has elucidated the formation of specific metabolites and the stereochemistry of the enzymatic reactions involved. However, these findings are specific to the 7,12-dimethyl isomer and cannot be scientifically extrapolated to the 6,7-dimethyl isomer without direct experimental evidence.

The difference in the position of the methyl groups on the benz(a)anthracene ring system significantly influences the molecule's electronic properties and steric hindrance, which in turn dictates how enzymes will interact with the compound. Therefore, the metabolic fate of 6,7-dimethylbenz(a)anthracene is expected to be distinct from that of 7,12-dimethylbenz(a)anthracene.

Given the strict adherence to the requested subject of "Benz(a)anthracene, 6,7-dimethyl-," and the lack of available data, it is not possible to generate the requested scientific article. Further research would be required to determine the specific metabolic pathways of this particular compound in microorganisms.

Molecular Interactions and Dna Adduct Formation

Mechanisms of DNA Damage and Covalent Adduct Formation

The biotransformation of 6,7-dimethylbenz(a)anthracene proceeds through several key pathways, each capable of generating electrophilic species that readily attack nucleophilic sites on DNA bases.

Once metabolically activated, 6,7-dimethylbenz(a)anthracene derivatives can form covalent bonds with various nucleophilic centers within the DNA structure. The primary targets for this binding are the nitrogen atoms of purine (B94841) bases. Specifically, adducts have been identified at the N-7 and N-3 positions of adenine (B156593) and the N-7 and the exocyclic 2-amino group (N2) of guanine (B1146940). rarediseasesjournal.com The formation of these adducts disrupts the normal structure and function of DNA.

A predominant pathway for the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs), including 6,7-dimethylbenz(a)anthracene, involves the formation of bay-region diol epoxides. nih.govnih.gov This multi-step process begins with the enzymatic introduction of an epoxide across the 7,8-double bond by cytochrome P450 enzymes. This is followed by enzymatic hydration to a trans-dihydrodiol. Subsequent epoxidation of the 9,10-double bond in the bay region results in the formation of a highly reactive diol epoxide. nih.govnih.govoup.com

These bay-region diol epoxides, such as the 7,12-dimethylbenz[a]anthracene-3,4-diol-1,2-epoxides (DMBADE), are potent electrophiles. nih.gov The high reactivity of these intermediates is attributed to the electronic properties of the bay region, which facilitates the opening of the epoxide ring and subsequent covalent binding to DNA. Both syn- and anti-diastereomers of the diol epoxide are formed, and they can react with DNA to form stable adducts. oup.com Studies have shown that these diol epoxide-derived adducts are major products found in tissues exposed to 6,7-dimethylbenz(a)anthracene. oup.comnih.gov For instance, in hamster embryo cells treated with this compound, adducts resulting from the reaction of anti-DMBADE with deoxyguanosine and deoxyadenosine (B7792050), and syn-DMBADE with deoxyadenosine have been identified and quantified. nih.gov

Metabolism of 6,7-dimethylbenz(a)anthracene can also occur at the methyl groups, leading to the formation of hydroxymethylated metabolites such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov These metabolites can undergo further activation through sulfation, a reaction catalyzed by sulfotransferases, to form reactive sulfate (B86663) esters. nih.govnih.gov

These sulfate esters are potent mutagens that can bind covalently to DNA. nih.gov The activation of these hydroxymethylated metabolites is particularly significant in certain tissues, such as the liver, where specific sulfotransferases are active. nih.gov For example, human liver cytosols can catalyze the DNA binding of these metabolites in a process dependent on the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov This activation appears to be predominantly catalyzed by dehydroepiandrosterone-steroid sulfotransferase. nih.gov Adducts derived from the further metabolism of 7-OHM-12-MBA have been observed in the DNA of animals treated with the parent compound, 6,7-dimethylbenz(a)anthracene. documentsdelivered.com

Characterization and Quantitation of DNA Adduct Structures

The DNA adducts formed from 6,7-dimethylbenz(a)anthracene can be broadly categorized into two main types: stable adducts and depurinating adducts. The identification and quantification of these different adducts are crucial for understanding the mechanisms of mutagenesis and carcinogenesis.

Stable DNA adducts are those that remain covalently attached to the DNA backbone unless they are removed by cellular DNA repair mechanisms. researchgate.net These adducts are typically formed when the reactive metabolites of 6,7-dimethylbenz(a)anthracene bind to the exocyclic amino groups of guanine or adenine. researchgate.net The primary pathway leading to stable adducts is through the reaction of bay-region diol epoxides with DNA. nih.gov

Depurinating adducts, on the other hand, are chemically less stable. They are formed when the carcinogen binds to sites on the purine bases, such as the N-3 or N-7 positions of adenine and the N-7 position of guanine, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. rarediseasesjournal.comresearchgate.net This instability leads to the spontaneous cleavage of the bond and the loss of the adducted base from the DNA strand, creating an apurinic (AP) site. rarediseasesjournal.comresearchgate.net The one-electron oxidation pathway is a major route to the formation of these depurinating adducts from 6,7-dimethylbenz(a)anthracene. nih.gov In rat mammary glands, for example, depurinating adducts were found to constitute a significant proportion of the total adducts detected. nih.gov

The table below summarizes the different types of DNA adducts formed from 6,7-dimethylbenz(a)anthracene and their formation pathways.

Adduct TypeFormation PathwayDNA Binding SitesStability
Bay-Region Diol Epoxide Adducts Metabolic activation to diol epoxidesN2 of Guanine, N6 of AdenineStable
Methyl-Linked Adducts One-electron oxidation to a radical cationN-7 of Adenine, N-7 of GuanineDepurinating
Hydroxymethylated Metabolite Adducts Sulfotransferase activation of hydroxymethyl metabolitesCovalent binding through methylene (B1212753) carbonMutagenic

Utilization of Synthetic Adducts as Reference Standards

The study of DNA adducts formed by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is crucial for understanding its carcinogenic mechanisms. Synthetic DMBA-DNA adducts serve as indispensable reference standards for the identification and quantification of adducts formed in biological systems. These standards are essential for various analytical techniques, including ³²P-postlabeling assays coupled with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov

The synthesis of these reference standards can be achieved through methods like electrochemical oxidation of DMBA in the presence of deoxyribonucleosides. This process models the metabolic activation of DMBA through one-electron oxidation, leading to the formation of specific adducts. For instance, adducts of DMBA with deoxyguanosine and deoxyadenosine have been synthesized and their structures determined, providing critical reference points for adducts formed in vivo. acs.org

By comparing the chromatographic behavior of adducts isolated from biological samples with these synthetic standards, researchers can identify the specific chemical structures of the adducts formed. nih.gov This comparative analysis has been instrumental in characterizing the adduct profiles in various tissues and cell types, such as mouse epidermis and hamster embryo cells. nih.govnih.gov For example, the major adducts in mouse epidermis have been identified by comparing them to standards derived from the enantiomers of the trans-3,4-dihydrodiol of DMBA. nih.gov This precise identification is fundamental for linking specific metabolic activation pathways to the resulting DNA damage.

Photochemistry-Induced DNA Adduct Formation

Formation and Genotoxicity of Photodecomposition Products (e.g., 7,12-epidioxy-7,12-dihydro-DMBA)

Light irradiation can convert 7,12-dimethylbenz[a]anthracene (DMBA) into several photoproducts, some of which are genotoxic. nih.gov One notable photoproduct is 7,12-epidioxy-7,12-dihydro-DMBA. The formation of this and other photoproducts, including benz[a]anthracene-7,12-dione and 7-hydroxymethyl-12-methylbenz[a]anthracene, occurs when DMBA is exposed to light. nih.gov

The genotoxicity of these photoproducts stems from their ability to form DNA adducts upon photo-irradiation in the presence of DNA. nih.gov The formation of multiple DNA adducts through this photochemical process is considered a source of the photomutagenicity of DMBA. nih.gov The structures of these photoproducts have been identified using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), or by comparison with authentic, synthesized samples. nih.gov The phototoxicity of DMBA has been observed in various biological systems, including bacteria and animal or human cells, highlighting the environmental risk posed by the interaction of this compound with sunlight. nih.gov

Comparison of DNA Adduct Profiles from Photo-irradiation versus Microsomal Metabolism

The DNA adducts generated by photo-irradiation of 7,12-dimethylbenz[a]anthracene (DMBA) are distinct from those formed through its metabolic activation by enzymes like cytochrome P450. nih.gov This difference in adduct profiles suggests that photo-irradiation leads to genotoxicity through activation pathways that are different from those of microsomal metabolism. nih.gov

To compare these profiles, DNA adducts from both pathways are analyzed, often using ³²P-postlabeling followed by thin-layer chromatography (TLC). nih.gov In a typical experiment, DMBA is photo-irradiated in the presence of calf thymus DNA to generate the photo-adducts. Separately, DMBA is metabolized by rat liver microsomes, and the resulting metabolites are reacted with calf thymus DNA to form metabolic adducts. nih.gov

When the adduct profiles from both experiments are compared, significant differences are observed, indicating that the chemical structures of the adducts are not the same. nih.gov This finding is crucial as it demonstrates that environmental factors like sunlight can induce a unique spectrum of DNA damage from DMBA, which may have different biological consequences compared to the damage induced by metabolic processes within the body.

Table 1: Comparison of DMBA-DNA Adduct Formation Pathways

FeaturePhoto-irradiationMicrosomal Metabolism
Activation Method Light exposureCytochrome P450 enzymes
Resulting Products Photoproducts (e.g., 7,12-epidioxy-7,12-dihydro-DMBA)Diol epoxides
DNA Adduct Profile Multiple distinct adductsDifferent profile of adducts
Analytical Method ³²P-postlabeling/TLC³²P-postlabeling/TLC

Cellular Responses to DNA Damage

Investigation of Apoptotic Pathways in Response to Genotoxic Insults

When DNA damage induced by 7,12-dimethylbenz[a]anthracene (DMBA) is too severe to be repaired, cells can initiate programmed cell death, or apoptosis, to prevent the proliferation of damaged cells. oup.com This process is a critical protective mechanism against the development of cancer. nih.gov

The p53 tumor suppressor protein plays a central role in this process. oup.com In response to DNA damage that cannot be effectively repaired, p53 can trigger apoptosis. oup.com DMBA-induced DNA damage has been shown to activate p53-dependent apoptotic pathways. oup.comnih.gov

Two main apoptotic pathways can be activated by DMBA-induced genotoxicity:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, including DNA damage. It involves the activation of BH3-only proteins, which in turn activate Bax and Bak. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then activates the caspase cascade leading to cell death. nih.govmdpi.com

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also leads to the activation of caspases. nih.gov

Studies in different cell types have shown that DMBA can activate both of these pathways. For example, in equine mammary stem/progenitor cells, DMBA treatment was found to induce both the intrinsic and extrinsic apoptotic pathways. nih.gov In contrast, canine cells in the same study tended to repair the DNA damage rather than undergo apoptosis, suggesting species-specific differences in cellular responses to DMBA. nih.gov

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery and toxicology for predicting the activity of new or untested compounds. nih.govnih.gov

Application of Topological Descriptors and Correlation Weights of Local Graph Invariants

QSAR studies often employ topological descriptors, which are numerical values that characterize the topology of a molecule. nih.gov These descriptors can encode information about molecular size, shape, and branching. nih.gov In the context of polycyclic aromatic hydrocarbons (PAHs) like 6,7-dimethylbenz(a)anthracene, topological indices are used to develop models that predict their biological activities. nih.gov

Predictive Models for Molecular Activity

Predictive QSAR models are developed to estimate the biological activity of compounds based on their molecular descriptors. nih.govnih.gov For PAHs, these models can predict properties such as carcinogenicity or toxicity. nih.gov The reliability of these models is assessed through internal and external validation techniques. nih.gov A robust QSAR model for 6,7-dimethylbenz(a)anthracene would allow for the prediction of its activity without the need for extensive experimental testing. nih.govnih.gov

The development of such models involves selecting relevant molecular descriptors, building the mathematical model, and validating its predictive power. nih.gov For example, a model might use descriptors related to the electronic properties and the size of the molecule to predict its ability to interact with biological macromolecules.

Quantum Chemical and Computational Chemistry Approaches

Quantum chemical and computational chemistry methods provide detailed insights into the molecular properties and reactivity of compounds like 6,7-dimethylbenz(a)anthracene.

Analysis of Carbocation Stability and Formation Pathways

The biological activity of many PAHs is linked to their metabolic activation to reactive intermediates, such as carbocations. Quantum chemical calculations can be used to analyze the stability of different carbocations that can be formed from 6,7-dimethylbenz(a)anthracene. The formation of a stable carbocation is often a critical step in the mechanism of action of carcinogenic PAHs.

Studies on the related compound 7,12-dimethylbenz(a)anthracene (DMBA) have shown that metabolic activation can lead to the formation of diol epoxides, which can then form carbocations that react with DNA. nih.gov Similar pathways are expected for 6,7-dimethylbenz(a)anthracene. Computational analysis helps in identifying the most likely sites of epoxidation and the most stable carbocation intermediates, thus providing a rationale for the observed biological activity.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of 6,7-dimethylbenz(a)anthracene, docking simulations can be used to model its interaction with metabolic enzymes, such as cytochrome P450s. These simulations can reveal the specific binding mode of the PAH in the active site of the enzyme, providing insights into the initial steps of its metabolic activation. rsc.org

By understanding how 6,7-dimethylbenz(a)anthracene fits into the enzyme's active site, researchers can predict which metabolic pathways are most likely to occur. For instance, the orientation of the molecule can determine which double bonds are most susceptible to epoxidation.

Theoretical Studies on Electronic and Structural Properties Influencing Reactivity

Theoretical studies, often employing density functional theory (DFT), are used to investigate the electronic and structural properties of molecules that govern their reactivity. researchgate.netmdpi.com For 6,7-dimethylbenz(a)anthracene, these studies can calculate properties such as ionization potential, electron affinity, and the distribution of electron density within the molecule. mdpi.com

These properties are crucial for understanding the molecule's susceptibility to metabolic attack and its ability to interact with biological targets. For example, regions of high electron density are often the sites of electrophilic attack by oxygenating enzymes. mdpi.com Furthermore, theoretical calculations can explore how the addition of methyl groups to the benz(a)anthracene (B33201) core alters its electronic structure and, consequently, its reactivity. rsc.org

Investigation of Solvolytic Reactivity and Product Distribution of Derivatives

Influence of Alkyl Substitution on Molecular Activity

The placement of alkyl groups, such as the two methyl groups in 6,7-dimethylbenz(a)anthracene, on the parent benz(a)anthracene molecule is a critical determinant of its molecular activity. Research on various methylated isomers demonstrates that both the number and the position of these groups can dramatically alter the compound's interaction with biological systems.

Position-Dependent Effects on Aryl Hydrocarbon Receptor (AhR) Transactivation

The activation of the Aryl Hydrocarbon Receptor (AhR) is a key mechanism through which polycyclic aromatic hydrocarbons (PAHs) exert biological effects. Studies on different isomers of methylated benz(a)anthracene confirm that the potency of AhR activation is highly dependent on the specific position of the methyl groups on the aromatic rings. researchgate.netoup.comnih.gov

Alkylation can either increase or decrease the compound's ability to activate the AhR compared to the parent compound, benz(a)anthracene (BAA). researchgate.net For instance, research on various fish species has shown that BAA and its alkylated homologs activate the AhR2 in a concentration-dependent manner, but the specific effects on potency are not consistent across all species. oup.comnih.gov This demonstrates a complex interplay between the structure of the specific PAH, the species being studied, and the resulting AhR activation. oup.com

While direct experimental data for the AhR transactivation potential of 6,7-dimethylbenz(a)anthracene is not specified in the cited studies, the established principle of position-dependent effects is clear. Studies on other isomers, such as 7,12-dimethylbenz(a)anthracene (7,12-DMBA), 7-methylbenz(a)anthracene (7-MBA), and 12-methylbenz(a)anthracene (B1219001) (12-MBA), have shown that methylation at both the 7 and 12 positions significantly enhances immunosuppressive activity, which is linked to AhR pathways. nih.gov This underscores the critical role that the location of substitution plays in defining the molecule's biological activity profile.

Table 1: Summary of Alkyl-Substitution Effects on Benz(a)anthracene Activity

FeatureObservationReference
AhR Activation Potency is dependent on the position of the alkyl group(s). researchgate.netoup.com
Species Variation The effect of a specific alkylation pattern on AhR activation can differ between species. oup.comnih.gov
Comparative Potency Alkylation can lead to either an increase or a decrease in biological potency compared to the parent compound. researchgate.net
Isomer-Specific Effects Different isomers (e.g., 7-MBA, 12-MBA, 7,12-DMBA) exhibit distinct biological activity profiles. nih.gov

Examination of Structural Distortion and Planarity of the Aromatic System

Detailed experimental or computational data examining the specific structural distortion and planarity of the aromatic system for Benz(a)anthracene, 6,7-dimethyl- were not available in the reviewed literature. The substitution of methyl groups in sterically hindered regions of a polycyclic aromatic hydrocarbon can potentially lead to deviations from planarity, but specific findings for the 6,7-dimethyl isomer are not documented in the available sources.

Future Directions and Open Questions in Research

Elucidation of Unidentified Photoproducts and Minor Metabolites

While the primary metabolic pathways of 6,7-dimethylbenz(a)anthracene have been extensively studied, a complete inventory of all its transformation products, particularly those formed under environmental conditions and in smaller quantities in biological systems, is yet to be fully elucidated.

The photooxidation of 6,7-dimethylbenz(a)anthracene in aqueous solutions, induced by laboratory lighting, has been shown to yield a range of products. The primary mechanism appears to be the generation of singlet oxygen through the photodynamic effect of the parent compound. researchgate.net Principal identified photoproducts include derivatives of benz[a]anthracene such as 7,12-epidioxy-7,12-dihydro-7-12-dimethyl-, 7,12-dione, 7-hydroxymethyl-12-methyl-, 12-hydroxymethyl-7-methyl-, 7-formyl-12-methyl-, 12-formyl-7-methyl-, and 12-hydroxy-12-methyl-7-one. researchgate.net The profile of these products bears a resemblance to those generated by one-electron oxidation reagents and liver microsomal metabolism, with initial attacks occurring at the 7- and 12-positions. researchgate.net

In metabolic studies, high-pressure liquid chromatography (HPLC) has been instrumental in separating various metabolites. researchgate.netnih.gov Research has tentatively identified several previously unrecognized metabolites in rat liver microsomes, such as 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene, 3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, 4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene. researchgate.netnih.gov The formation of some of these, like the 3-hydroxy and 4-hydroxy derivatives, is proposed to occur through an enzymatic mechanism that does not involve epoxides as intermediates. researchgate.netnih.gov Further research is needed to confirm the structures of these minor metabolites and to understand their toxicological significance. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial in this endeavor.

Table 1: Identified Photoproducts of 6,7-dimethylbenz(a)anthracene

Photoproduct Name
7,12-epidioxy-7,12-dihydro-7-12-dimethylbenz[a]anthracene
7,12-dionebenz[a]anthracene
7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729)
12-hydroxymethyl-7-methylbenz[a]anthracene
7-formyl-12-methylbenz[a]anthracene
12-formyl-7-methylbenz[a]anthracene
12-hydroxy-12-methyl-7-onebenz[a]anthracene

Table 2: Tentatively Identified Minor Metabolites of 6,7-dimethylbenz(a)anthracene in Rat Liver Microsomes

Minor Metabolite Name
5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene
3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene
4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene
8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene

Further Investigation into Species-Specific Differences in Metabolic Activation and Response

Significant differences in the metabolic activation and subsequent toxicological responses to 6,7-dimethylbenz(a)anthracene have been observed across different species, and even between different strains of the same species. These variations are critical to consider when extrapolating experimental data to human health risk assessment.

For instance, studies have highlighted the differential roles of cytochrome P450 (CYP) enzymes in the metabolism of this compound. In certain mouse models, CYP1B1, which is primarily found in extrahepatic tissues, has been shown to be crucial for mediating the carcinogenicity of 6,7-dimethylbenz(a)anthracene. nih.gov Mice lacking CYP1B1 showed significantly reduced metabolism of the compound and were resistant to its toxic effects. nih.gov Conversely, CYP1A1, despite its high metabolic activity towards 6,7-dimethylbenz(a)anthracene in vitro, was not found to be sufficient for its carcinogenesis in these models. nih.gov

The response to 6,7-dimethylbenz(a)anthracene also varies between different mouse strains. Mice phenotypically selected for a low acute inflammatory response (AIRmin), which possess a high-affinity aryl hydrocarbon receptor (AhR), exhibit long-lasting genotoxicity and cytotoxicity in their bone marrow cells after exposure. ugm.ac.id In contrast, mice with a high acute inflammatory response (AIRmax) demonstrate a greater capacity for DNA damage repair and are more resistant to the carcinogenic effects of the compound. ugm.ac.id

Furthermore, organ-specific differences in toxicity have been noted. In wild-type mice, 6,7-dimethylbenz(a)anthracene exposure leads to a decrease in both spleen and thymus weights. nih.gov However, in mice lacking microsomal epoxide hydrolase (mEH), the spleen weight is not affected, while the thymus weight is markedly reduced, suggesting a role for mEH in the splenic activation of the compound leading to immunotoxicity. nih.gov The development of mammary tumors in response to 6,7-dimethylbenz(a)anthracene is particularly pronounced in female Sprague-Dawley rats. mdpi.com A deeper understanding of the genetic and enzymatic basis for these species- and tissue-specific differences is essential for improving the accuracy of risk assessments.

Development of Advanced Computational Models for Predictive Toxicology and Mechanistic Insights

Computational toxicology offers a powerful and cost-effective approach to predict the toxic potential of chemicals and to gain insights into their mechanisms of action. nih.gov The development of advanced computational models for 6,7-dimethylbenz(a)anthracene and other PAHs is a promising area of future research.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the carcinogenicity of PAHs based on their molecular structures. researchgate.netnih.govacs.org These models can identify structural features associated with mutagenicity and carcinogenicity. researchgate.net For PAHs, some QSAR models have been based on the thermodynamic stabilities of epoxide and carbonium intermediates, suggesting that the presence of double active sites and their spatial arrangement are important factors in their carcinogenic activity. researchgate.netacs.org

The Computer Automated Structure Evaluation (CASE) system is another computational tool that has been used to identify structural determinants of mutagenicity and carcinogenicity for PAHs. researchgate.net Such models can help to prioritize chemicals for further toxicological testing and to design safer alternatives.

Molecular docking studies can provide detailed insights into the interactions between 6,7-dimethylbenz(a)anthracene and its metabolites with biological macromolecules, such as metabolic enzymes and DNA. researchgate.netmdpi.com By simulating the binding of these molecules to the active sites of enzymes like cytochrome P450, researchers can better understand the initial steps of metabolic activation. mdpi.com These computational approaches, in conjunction with experimental data, can help to build more comprehensive and predictive models of toxicity. The FDA's Predictive Toxicology Roadmap encourages the development and application of such in silico tools to enhance regulatory safety and risk assessments. acs.org

Future efforts in this area should focus on developing more sophisticated and validated computational models that can accurately predict the complex toxicological profile of 6,7-dimethylbenz(a)anthracene, including its organ-specific effects and the influence of genetic polymorphisms in metabolic enzymes.

Exploration of Novel Metabolic Pathways and Their Broader Biological Significance

While the primary pathways of metabolic activation of 6,7-dimethylbenz(a)anthracene leading to carcinogenesis are well-established, there is still much to learn about other potential metabolic routes and the broader biological significance of its various metabolites.

The known metabolic activation of 6,7-dimethylbenz(a)anthracene involves its conversion by cytochrome P450 enzymes to electrophilic metabolites that can form DNA adducts, leading to mutations and initiating cancer. nih.gov The formation of dihydrodiol epoxides is a critical step in this process. dpi-journals.com However, research suggests that other pathways may also be involved. For example, one-electron oxidation can lead to the formation of unstable adducts that are lost from DNA through depurination. nih.gov

Furthermore, the metabolism of 6,7-dimethylbenz(a)anthracene is not limited to detoxification and activation. The compound and its metabolites can have broader biological effects, including the disruption of neuroendocrine functions and the modulation of the immune system. acs.org For instance, it has been shown to alter the circadian rhythm of plasma corticosterone (B1669441) in rats. acs.org

The exploration of metabolic pathways in different biological systems, including microorganisms, could also reveal novel transformation products and enzymatic processes. For example, the fungus Cunninghamella elegans has been shown to metabolize 6,7-dimethylbenz(a)anthracene to different products than some bacteria, including the formation of dihydrodiols. plos.org Understanding these alternative pathways and the full spectrum of biological activities of the resulting metabolites will provide a more complete picture of the toxicological risks posed by 6,7-dimethylbenz(a)anthracene and may uncover new biomarkers of exposure and effect.

Q & A

Q. What novel biomarkers indicate early DMBA exposure in molecular epidemiology studies?

  • Methodological Answer : Urinary 1-hydroxypyrene glucuronide is a nonspecific PAH biomarker. For DMBA-specific exposure, quantify serum anti-DMBA-DNA adduct antibodies via ELISA or LC-MS/MS. Epigenetic markers (e.g., LINE-1 hypomethylation) correlate with chronic exposure .

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